Cas no 877054-52-9 (3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-)

3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 化学的及び物理的性質
名前と識別子
-
- 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-
- 2-Chloro-4-phenylnicotinaldehyde
- CS-0190437
- 877054-52-9
- SCHEMBL8550487
- E93179
- MFCD27931171
-
- インチ: InChI=1S/C12H8ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H
- InChIKey: QJRPRWPHJDZDSD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 217.0294416g/mol
- どういたいしつりょう: 217.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PTK-500mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 500mg |
$1287.00 | 2025-03-07 | |
Aaron | AR021PTK-100mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 100mg |
$976.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261107-500mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 98% | 500mg |
¥9291.00 | 2024-04-27 | |
Alichem | A029010662-1g |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 1g |
$3126.60 | 2023-08-31 | |
Alichem | A029010662-250mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 250mg |
$1038.80 | 2023-08-31 | |
Aaron | AR021PTK-250mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 250mg |
$1264.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261107-1g |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 98% | 1g |
¥11493.00 | 2024-04-27 |
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-に関する追加情報
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- (CAS No. 877054-52-9): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- (CAS No. 877054-52-9) represents a significant advancement in the field of pharmaceutical chemistry, serving as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, characterized by a pyridine core substituted with a chloro and phenyl group, make it particularly valuable for constructing complex heterocyclic frameworks essential in drug development.
In recent years, the demand for high-quality intermediates like 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- has surged due to their role in developing novel therapeutic agents targeting a wide range of diseases. The compound’s reactivity allows for facile functionalization at multiple sites, enabling chemists to design molecules with tailored pharmacokinetic properties. This adaptability is especially crucial in the quest for next-generation treatments for conditions such as cancer, neurodegenerative disorders, and infectious diseases.
The synthesis of 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. Researchers have leveraged catalytic systems and green chemistry principles to optimize its production, ensuring high yields and minimal environmental impact. These advancements not only enhance the scalability of the compound but also align with global sustainability goals in pharmaceutical manufacturing.
One of the most compelling applications of CAS No. 877054-52-9 lies in its utility as a precursor for kinase inhibitors. Kinases are enzymes central to numerous cellular processes, and their dysregulation is implicated in various pathologies. By incorporating the pyridine scaffold into kinase inhibitors, scientists can achieve high selectivity and potency. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against aberrant kinases in cancer models, underscoring its therapeutic potential.
The role of 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- extends beyond oncology; it has also been explored in the development of antiviral agents. The structural motif present in this compound can be modified to interact with viral proteases or polymerases, disrupting critical steps in the viral life cycle. Preliminary research indicates that certain analogs derived from this intermediate show inhibitory effects against emerging viral strains, offering a ray of hope in combating future pandemics.
In addition to its medicinal applications, CAS No. 877054-52-9 finds utility in materials science and agrochemical research. Its ability to serve as a building block for more complex molecules has led to innovations in conductive polymers and pesticides with enhanced efficacy and reduced environmental persistence. Such interdisciplinary applications underscore the compound’s broad industrial relevance.
The future prospects for 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- are bright, driven by ongoing research into novel synthetic routes and biological functions. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify new derivatives with improved properties. This synergy between experimental chemistry and computational modeling promises to accelerate the discovery pipeline for drugs derived from this intermediate.
In conclusion, CAS No. 877054-52-9 stands as a cornerstone in modern pharmaceutical synthesis due to its versatility and reactivity. Its contributions to drug discovery span multiple therapeutic areas, from oncology to antiviral therapies, while also finding niche applications in materials science. As research continues to uncover new possibilities for this compound, its importance is poised to grow even further, solidifying its place as an indispensable tool in the chemist’s arsenal.
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